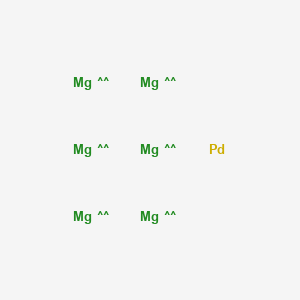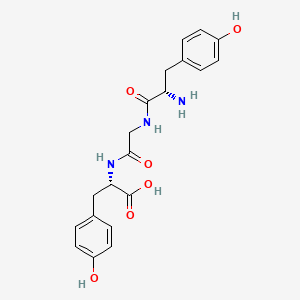
(4-Nitrophenyl)phenylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a phenyl group and a nitrophenyl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Arsenic(V) derivatives.
Reduction: (4-Aminophenyl)phenylarsinic acid.
Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)arsinic acid: Similar structure but lacks the phenyl group.
Phenylarsinic acid: Lacks the nitrophenyl group.
(4-Aminophenyl)phenylarsinic acid: Reduction product of (4-Nitrophenyl)phenylarsinic acid.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a phenyl group attached to the arsenic atom
Propriétés
Numéro CAS |
18789-52-1 |
|---|---|
Formule moléculaire |
C12H10AsNO4 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
(4-nitrophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16) |
Clé InChI |
CTVQQOMIWQWNNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
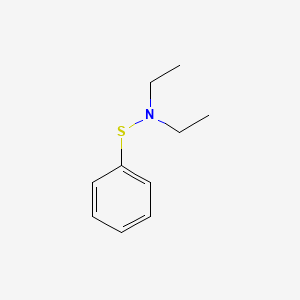


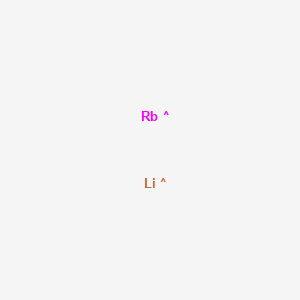
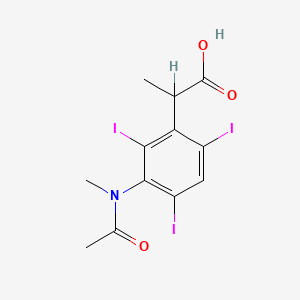
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
